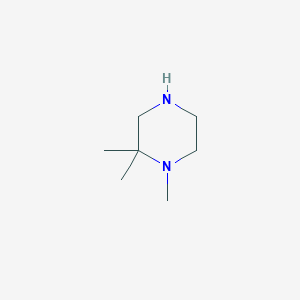

1,2,2-Trimethylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAPOGMFZTYBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396133-32-7 | |

| Record name | 1,2,2-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,2,2-Trimethylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical properties and structural information for 1,2,2-trimethylpiperazine. While this specific isomer is not as extensively documented in publicly available literature as other substituted piperazines, this guide compiles the existing data and offers insights into general synthetic and analytical methodologies relevant to this class of compounds.

Chemical Identity and Properties

Data for this compound is sparse. The following table summarizes the available identifiers for the compound and its hydrochloride salt. It is important to note that detailed experimental physical and chemical properties for the free base are not readily found in the searched literature.

| Property | Value | Source |

| Compound Name | This compound | PubChem |

| Molecular Formula | C₇H₁₆N₂ | PubChem |

| SMILES | CC1(CNCCN1C)C | PubChem |

| InChI | InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3 | PubChem |

| InChIKey | RFAPOGMFZTYBEW-UHFFFAOYSA-N | PubChem |

| Compound Name | This compound hydrochloride | ChemWhat[1] |

| CAS Number | 932047-03-5 | ChemWhat[1] |

| Molecular Formula | C₇H₁₇ClN₂ | ChemWhat[1] |

| Molecular Weight | 164.676 g/mol | ChemWhat[1] |

A related compound, 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, which contains the this compound moiety, has a reported CAS Number of 170381-16-5.[2]

Chemical Structure

The structure of this compound consists of a piperazine ring substituted with three methyl groups. One methyl group is attached to one of the nitrogen atoms, and two methyl groups are attached to the adjacent carbon atom (position 2).

General Experimental Protocols for Substituted Piperazines

While specific experimental protocols for the synthesis and characterization of this compound are not detailed in the available literature, general methods for the synthesis of substituted piperazines can provide a valuable framework for researchers.

A common and widely used method for preparing monosubstituted piperazines involves the use of protecting groups, such as tert-butyloxycarbonyl (Boc).[3] This multi-step procedure typically involves:

-

Protection: A protecting group is attached to one of the nitrogen atoms of the piperazine ring.

-

Substitution: The unprotected nitrogen atom is then reacted with a suitable reagent to introduce the desired substituent.

-

Deprotection: The protecting group is removed to yield the final monosubstituted piperazine derivative.[3]

More recent one-pot, one-step synthetic procedures have been developed that avoid the need for protecting groups. These methods often utilize the in-situ formation of a piperazine-1-ium cation, which then reacts with various electrophiles.[3] These reactions can be performed at room or elevated temperatures in common solvents and may involve heterogeneous catalysis.[3]

Advanced synthetic strategies for creating substituted piperazines include direct C-H functionalization. These methods offer a more atom-economical approach to introducing substituents onto the piperazine core. One such method involves a photoredox-mediated C-H arylation of N-Boc piperazine.

Illustrative Experimental Workflow for Photoredox C-H Arylation:

General Characterization of Substituted Piperazines

The characterization of novel substituted piperazines typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

-

Elemental Analysis: This technique determines the elemental composition of a compound, which can be used to confirm the molecular formula.

Due to the lack of specific spectral data for this compound in the searched literature, researchers would need to perform these characterization techniques on a synthesized sample to obtain definitive structural confirmation. The general spectral characteristics of the piperazine ring and methyl groups would be expected, with the specific substitution pattern influencing the detailed spectral features.

References

An In-depth Technical Guide to the Laboratory Synthesis of 1,2,2-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed methodology for the laboratory-scale synthesis of 1,2,2-trimethylpiperazine. Due to the limited availability of direct synthesis routes in published literature, this guide outlines a robust two-step pathway. The synthesis commences with the preparation of the key intermediate, 2,2-dimethylpiperazine, followed by N-methylation to yield the target compound. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a clear visualization of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated below. The first step involves the reduction of 3,3-dimethylpiperazin-2-one to form 2,2-dimethylpiperazine. The subsequent step is the N-methylation of the secondary amine on the piperazine ring to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylpiperazine

This procedure is adapted from the reduction of 3,3-dimethylpiperazin-2-one using lithium aluminum hydride (LiAlH₄).[1]

Materials:

-

3,3-Dimethylpiperazin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Celit® (filter agent)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Reactant Solution: A mixture of 3,3-dimethylpiperazin-2-one (1.0 eq) and anhydrous THF is prepared in a round-bottom flask and heated to 50-60 °C to achieve a nearly complete solution.

-

Preparation of the Reducing Agent Suspension: In a separate reaction vessel equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, anhydrous THF is added. Lithium aluminum hydride (LiAlH₄, approximately 1.2 eq) is added portion-wise under a nitrogen atmosphere. A slow evolution of gas may be observed. The suspension is stirred.

-

Reduction Reaction: The warm solution of 3,3-dimethylpiperazin-2-one is added slowly to the LiAlH₄ suspension over a period of about 2 hours, maintaining the reaction temperature between 40-60 °C. The reaction is exothermic and may require external cooling to control the temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at approximately 60 °C to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is cooled in an ice bath. Water (a volume calculated to react with the excess LiAlH₄) is added dropwise, keeping the temperature below 25 °C. This is a highly exothermic step and must be performed with extreme caution.

-

Work-up: A 15% aqueous solution of sodium hydroxide is then added slowly, followed by the addition of more water. The mixture is stirred overnight under a nitrogen atmosphere.

-

Filtration and Extraction: A filter agent (Celit®) is added to the mixture, and the solids are removed by filtration. The filter cake is washed thoroughly with THF.

-

Purification: The combined filtrates are concentrated using a rotary evaporator. The resulting residue is then purified by fractional distillation at atmospheric pressure to yield 2,2-dimethylpiperazine.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

This is a standard procedure for the N-methylation of secondary amines.

Materials:

-

2,2-Dimethylpiperazine (from Step 1)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: 2,2-Dimethylpiperazine (1.0 eq) is dissolved in a round-bottom flask.

-

Addition of Reagents: Formaldehyde (approximately 1.1-1.2 eq) and formic acid (approximately 2.0-2.5 eq) are added to the flask.

-

Reaction: The reaction mixture is heated to reflux (around 100 °C) for several hours until the evolution of carbon dioxide ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, concentrated hydrochloric acid is added to the reaction mixture to acidify it.

-

Removal of Excess Reagents: The mixture is then concentrated under reduced pressure to remove excess formaldehyde, formic acid, and water.

-

Basification and Extraction: The residue is dissolved in water and made strongly alkaline by the addition of sodium hydroxide. The aqueous layer is then extracted several times with a suitable organic solvent such as diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Quantitative Data

| Parameter | Step 1: Synthesis of 2,2-Dimethylpiperazine | Step 2: Synthesis of this compound |

| Starting Material | 3,3-Dimethylpiperazin-2-one | 2,2-Dimethylpiperazine |

| Key Reagents | Lithium aluminum hydride, THF | Formaldehyde, Formic acid |

| Reported/Expected Yield | ~72%[1] | Estimated 70-90% (Typical for Eschweiler-Clarke) |

| Product Purity | High purity after fractional distillation | High purity after distillation |

| Molecular Formula | C₆H₁₄N₂ | C₇H₁₆N₂ |

| Molecular Weight | 114.19 g/mol | 128.22 g/mol |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1,2,2-Trimethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 1,2,2-Trimethylpiperazine

-

Molecular Formula: C₇H₁₆N₂[1]

-

Molecular Weight: 128.22 g/mol

-

Predicted XlogP: 0.2[1]

-

CAS Number: 14925-28-5

Predicted Spectroscopic Data

Due to the absence of experimentally recorded spectra for this compound in accessible databases, this section details the predicted spectral features based on its chemical structure and comparison with related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different methyl and methylene protons in the molecule. The asymmetry of the substitution pattern will lead to a more complex spectrum compared to symmetrical piperazines.

-

N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 1.

-

C(CH₃)₂: A singlet for the six protons of the two methyl groups at position 2. Due to their equivalence, they are expected to resonate at the same frequency.

-

Piperazine Ring Protons: The methylene protons on the piperazine ring are expected to appear as multiplets due to spin-spin coupling with adjacent protons. The protons at C3, C5, and C6 will likely have distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

N-CH₃: A signal for the methyl carbon attached to the nitrogen at position 1.

-

C(CH₃)₂: A signal for the two equivalent methyl carbons at position 2.

-

Quaternary Carbon: A signal for the quaternary carbon at position 2.

-

Piperazine Ring Carbons: Signals for the methylene carbons of the piperazine ring (C3, C5, and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For reference, the condensed phase IR spectrum of the related isomer, 1,2,4-trimethylpiperazine, is available in the NIST WebBook.[2]

-

C-H Stretching: Strong absorptions in the region of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-N Stretching: Absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-N bond stretching vibrations.

-

CH₂ Bending: Characteristic bending vibrations for the methylene groups are expected around 1450 cm⁻¹.

-

N-H Stretching: A peak in the 3200-3500 cm⁻¹ region is anticipated if the secondary amine is not fully methylated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of piperazine derivatives often involves cleavage of the ring and loss of substituents.[3]

-

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the compound.

-

Major Fragment Ions: Common fragmentation pathways for substituted piperazines include alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl or larger alkyl groups.

Spectroscopic Data for a Related Isomer: 1,2,4-Trimethylpiperazine

For comparative purposes, the following tables summarize the available spectroscopic data for the isomer 1,2,4-trimethylpiperazine from the NIST WebBook.

Table 1: Mass Spectrometry Data for 1,2,4-Trimethylpiperazine [4]

| m/z | Relative Intensity |

| 42 | 100 |

| 57 | 85 |

| 70 | 95 |

| 85 | 30 |

| 113 | 40 |

| 128 | 15 |

Table 2: Infrared Spectroscopy Data for 1,2,4-Trimethylpiperazine (Condensed Phase) [2]

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment (Predicted) |

| ~2950 | Low | C-H Stretch (asymmetric) |

| ~2850 | Low | C-H Stretch (symmetric) |

| ~1460 | Medium | CH₂ Bend |

| ~1370 | Medium | CH₃ Bend |

| ~1150 | Strong | C-N Stretch |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5] For ¹H NMR, standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Direct infusion via a syringe pump can be used for pure samples.

-

Ionization: Use a suitable ionization method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.[5]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. PubChemLite - this compound (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 2. Piperazine, 1,2,4-trimethyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine, 1,2,4-trimethyl- [webbook.nist.gov]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine and its Significance in the Atypical Antipsychotic Zicronapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trimethylpiperazine is a substituted piperazine moiety that has garnered significant interest in medicinal chemistry, primarily as a core structural component of the atypical antipsychotic agent, Zicronapine. While this compound itself is not a widely studied standalone compound, its incorporation into more complex molecules like Zicronapine highlights its importance in the design of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of the this compound core within the context of Zicronapine, including its chemical identity, synthesis, pharmacological profile, and the experimental protocols utilized in its evaluation.

Chemical Identity and Properties of Zicronapine

Zicronapine, a potent antagonist of dopamine and serotonin receptors, incorporates the this compound scaffold. The presence of this moiety is crucial for its pharmacological activity.

| Identifier | Value |

| IUPAC Name | 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine |

| CAS Number | 170381-16-5[1] |

| Molecular Formula | C₂₂H₂₇ClN₂[1] |

| Molecular Weight | 354.9 g/mol [1] |

Synthesis of Zicronapine

A plausible synthetic approach, based on established methodologies for similar structures, is outlined below. This represents a logical synthetic pathway and is intended for illustrative purposes.

References

1,2,2-Trimethylpiperazine: A Scaffolding Moiety with Potential in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,2-Trimethylpiperazine is a substituted piperazine derivative that has garnered interest as a structural component in pharmacologically active agents, most notably as a key moiety in the atypical antipsychotic candidate, Zicronapine. While research on this compound as an independent entity is limited, its incorporation into a centrally active compound suggests significant potential for this scaffold in the design of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the potential research applications of this compound, including a proposed synthetic pathway, physicochemical properties inferred from related compounds, and potential pharmacological roles. Detailed hypothetical experimental protocols and visualizations are provided to facilitate further research and exploration of this promising chemical entity.

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, contribute to the favorable pharmacokinetic profiles of many piperazine-containing drugs. These properties often enhance aqueous solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4]

This compound represents a chiral, substituted piperazine with a gem-dimethyl group at the C2 position. This structural feature can impart conformational rigidity and influence binding affinity and selectivity for biological targets. Its most prominent example of use is in the structure of Zicronapine, an atypical antipsychotic that has undergone phase II clinical trials.[5][6] This connection to a CNS-active compound underscores the potential of the this compound scaffold for the development of novel drugs targeting neurological and psychiatric disorders.

Physicochemical Properties

| Property | 1-Methylpiperazine | 1,4-Dimethylpiperazine | 1,2,4-Trimethylpiperazine | This compound (Predicted) |

| Molecular Formula | C₅H₁₂N₂ | C₆H₁₄N₂ | C₇H₁₆N₂ | C₇H₁₆N₂ |

| Molecular Weight ( g/mol ) | 100.16 | 114.19 | 128.22 | 128.22 |

| Boiling Point (°C) | 138 | 131-132 | 154-156 | ~150-160 |

| Density (g/cm³) | 0.903 | 0.849 | 0.858 | ~0.85-0.90 |

| pKa (most basic) | 9.8 | 8.2 | Not Reported | ~8.0-9.5 |

| LogP (calculated) | -0.3 | 0.1 | Not Reported | ~0.5-1.0 |

| Water Solubility | Miscible | Miscible | Not Reported | Likely soluble |

Note: The data for this compound are predicted values based on the properties of structurally similar compounds.

Synthesis of this compound

A definitive, published synthetic route for this compound is not currently available. However, based on established methods for the synthesis of chiral piperazines, a plausible multi-step synthetic pathway can be proposed. One such approach could start from a chiral amino acid, such as L-alanine, to introduce the desired stereochemistry.

Hypothetical Experimental Protocol for Synthesis

The following protocol is a hypothetical multi-step synthesis based on common organic chemistry transformations for preparing chiral piperazines.

Step 1: Protection of L-Alanine

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine.

Step 2: Amide Formation

-

Dissolve N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Bubble ammonia gas through the solution for 30 minutes.

-

Filter the reaction mixture to remove dicyclohexylurea.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-alaninamide.

Step 3: Reduction to Diamine

-

Carefully add N-Boc-alaninamide (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain the crude N-Boc-1,2-diaminopropane.

Step 4: Reductive Amination

-

Dissolve N-Boc-1,2-diaminopropane (1.0 eq) and acetone (1.5 eq) in DCM.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the N'-isopropyl derivative.

Step 5: Cyclization

-

This step is conceptually challenging and would require specific reagents to form the piperazine ring. A potential route involves reaction with a suitable dielectrophile, such as a protected 2-chloroethylamine derivative, followed by intramolecular cyclization.

Step 6: Deprotection

-

Dissolve the protected this compound in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with 2 M NaOH to pH > 12.

-

Extract the product with DCM (3 x 30 mL).

-

Dry the combined organic layers and concentrate to yield this compound.

Potential Research Applications

The primary research application of this compound is likely as a scaffold for the synthesis of novel CNS-active agents. Its incorporation in Zicronapine, which exhibits potent antagonism at dopamine D₁ and D₂ receptors, and serotonin 5-HT₂A receptors, suggests that derivatives of this compound could be explored for a variety of neurological and psychiatric conditions.[5]

Antipsychotics

The established activity of Zicronapine makes the development of other antipsychotic agents a primary area of interest. Researchers can synthesize libraries of compounds by attaching various aryl or heteroaryl moieties to the N4 position of the this compound ring to explore structure-activity relationships (SAR) for dopamine and serotonin receptor antagonism.

Antidepressants and Anxiolytics

Many piperazine-containing compounds exhibit activity as antidepressants and anxiolytics, often through modulation of serotonin and norepinephrine reuptake or direct receptor interaction.[3] The this compound scaffold could be used to design novel compounds with tailored selectivity for specific serotonin receptor subtypes, potentially leading to drugs with improved efficacy and side-effect profiles.

Other CNS Targets

The versatility of the piperazine scaffold allows for its use in targeting a wide range of CNS receptors and transporters.[7] Potential areas of exploration for this compound derivatives could include:

-

Dopamine and Norepinephrine Transporter (DAT/NET) Inhibitors: For the treatment of ADHD and depression.

-

Histamine H₃ Receptor Antagonists: For cognitive enhancement and treatment of sleep disorders.

-

Sigma Receptor Ligands: For potential applications in neurodegenerative diseases and pain management.

Experimental Workflow for Pharmacological Profiling

A general workflow for the initial pharmacological screening of novel this compound derivatives is outlined below.

Protocol for In Vitro Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR), such as the dopamine D₂ receptor.

Materials:

-

Cell membranes expressing the human dopamine D₂ receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (this compound derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known D₂ antagonist (for non-specific binding).

-

Incubate the plate at room temperature for 60 minutes.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

Conclusion

This compound is a promising, yet underexplored, chemical scaffold with significant potential in the field of CNS drug discovery. Its presence in the potent antipsychotic candidate Zicronapine highlights its utility in designing molecules that interact with key neurotransmitter systems. While direct experimental data for this compound is scarce, this guide provides a foundational framework for its synthesis and potential applications based on the extensive body of knowledge surrounding piperazine chemistry and pharmacology. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate the therapeutic potential of this intriguing molecular building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zicronapine - Wikipedia [en.wikipedia.org]

- 6. news.cision.com [news.cision.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

Navigating the Physicochemical Landscape of 1,2,2-Trimethylpiperazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,2-trimethylpiperazine, a substituted piperazine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes an inferred physicochemical profile based on the well-understood properties of piperazine and related cyclic amines. Furthermore, it outlines detailed experimental protocols for determining precise solubility and stability data, crucial for advancing research and development activities.

Inferred Solubility Profile

The solubility of this compound is governed by its molecular structure, which features a polar piperazine ring containing two nitrogen atoms capable of hydrogen bonding, and three non-polar methyl groups. The presence of the methyl groups increases the molecule's lipophilicity compared to the parent piperazine molecule. Based on the principle of "like dissolves like"[1][2], a qualitative solubility profile can be inferred. Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[3] The addition of the three methyl groups in this compound is expected to decrease its aqueous solubility while increasing its solubility in less polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, facilitating dissolution in protic solvents. However, the three methyl groups may reduce the solubility in water compared to unsubstituted piperazine. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate | Favorable dipole-dipole interactions are expected between the polar aprotic solvent and the polar piperazine ring. The non-polar methyl groups may limit very high solubility. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The increased lipophilicity due to the methyl groups suggests some solubility in non-polar solvents. However, the polar core of the molecule will likely prevent high solubility in very non-polar solvents like hexane. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can effectively solvate molecules with a combination of polar and non-polar features. |

Inferred Stability Profile

The stability of this compound is anticipated to be similar to that of other cyclic amines, which are generally stable compounds.[4][5] However, their stability can be influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

pH Stability: Cyclic amines can be susceptible to degradation in acidic conditions.[4][5] It is expected that this compound will be most stable in neutral to basic aqueous solutions. In acidic media, the nitrogen atoms will be protonated, forming salts, which may alter the compound's stability profile.

Thermal Stability: Piperazine and its derivatives are generally considered to have good thermal stability.[6] However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, could lead to degradation.[7]

Oxidative Stability: While piperazine is relatively stable to oxidation[6], the presence of tertiary amines in the this compound structure could present sites for oxidative degradation. It is advisable to protect the compound from strong oxidizing agents and to consider the use of antioxidants in formulations if necessary.

Photostability: As per regulatory guidelines, the photostability of a new chemical entity should be evaluated.[8] It is recommended to store this compound protected from light until its photostability has been experimentally determined.

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.[9][10]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, toluene)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure that equilibrium is reached.

-

After the incubation period, cease shaking and allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC or GC method.

-

The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[8]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples.

-

Quantification: Analyze the samples using a stability-indicating HPLC method to determine the amount of undegraded this compound.

-

Degradation Product Identification: The use of an HPLC-MS system can help in the identification of the molecular weights of any degradation products formed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for characterizing the solubility and stability of this compound.

Caption: Experimental workflow for determining the solubility and stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sintef.no [sintef.no]

- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

1,2,2-Trimethylpiperazine: A Novel Building Block in Organic Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,2-Trimethylpiperazine is an emerging heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and gem-dimethyl substitution, offer opportunities for the creation of novel molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from well-established principles of piperazine chemistry to provide a foundational understanding for researchers.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for their wide range of biological activities.[1][2][3] The introduction of methyl groups onto the piperazine ring can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This compound, with its distinct substitution pattern, presents a unique platform for the design of novel therapeutic agents. The presence of a chiral center at the C-2 position allows for the synthesis of enantiomerically pure compounds, which is crucial for developing drugs with improved selectivity and reduced off-target effects.[4][5]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₇H₁₆N₂ | - |

| Molecular Weight | 128.22 g/mol | - |

| Boiling Point | 150-160 °C | Estimated based on isomers. |

| pKa₁ | ~9.5 - 10.0 | Similar to other N-alkylated piperazines. |

| pKa₂ | ~5.0 - 5.5 | Similar to other N-alkylated piperazines. |

| LogP | ~1.0 - 1.5 | Increased lipophilicity due to methyl groups. |

| Solubility | Soluble in water and common organic solvents. | Expected based on the piperazine core. |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. Given the chiral nature of the target molecule, enantioselective synthesis is of paramount importance.

General Synthetic Approaches

Established methods for the synthesis of substituted piperazines can be adapted for this compound. These methods often involve the cyclization of appropriately substituted diamine precursors.[6][7]

Caption: General N-alkylation reaction.

N-Acylation

N-acylation with acyl chlorides or anhydrides introduces amide functionalities, which are prevalent in many drug molecules.

Experimental Protocol: General N-Acylation

-

Reactants: this compound (1 eq.), acyl chloride (1.1 eq.), and a base (e.g., triethylamine, 1.2 eq.).

-

Solvent: An inert solvent such as dichloromethane or THF.

-

Procedure: Dissolve this compound and the base in the solvent and cool to 0 °C. Add the acyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the product by crystallization or column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones provides an alternative route to N-alkylation, particularly useful for more complex substrates.

Diagram 3: Reductive Amination Workflow

Caption: Workflow for reductive amination.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Rationale | Potential Modifications |

| Oncology | Piperazine is a core component of many kinase inhibitors (e.g., Imatinib). The gem-dimethyl group can enhance metabolic stability. | Arylation or heteroarylation at the N-4 position to target specific kinase binding pockets. |

| CNS Disorders | Piperazine derivatives frequently exhibit activity at CNS receptors (e.g., serotonin, dopamine). Lipophilicity of the trimethyl substitution may improve BBB penetration. | Introduction of pharmacophores known to interact with CNS targets. [1] |

| Infectious Diseases | Piperazine-containing compounds have shown antibacterial and antifungal activities. [8] | Derivatization with various heterocyclic moieties to enhance antimicrobial potency. |

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its chirality and unique substitution pattern offer significant opportunities for the creation of novel and structurally diverse molecules with potential applications in drug discovery. Further research into the efficient and scalable synthesis of this compound, along with a thorough investigation of its reactivity, is warranted to fully unlock its potential as a valuable tool for medicinal chemists. The development of derivatives and their subsequent pharmacological evaluation will be crucial in establishing the therapeutic relevance of this novel scaffold.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Navigating the Thermochemical Landscape of Substituted Piperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their thermodynamic properties are crucial for understanding their reactivity, stability, and phase behavior, which are critical parameters in drug design, process chemistry, and carbon capture technologies. This technical guide offers an in-depth look into the thermochemical properties of piperazine and its analogues, presenting available quantitative data, detailing experimental and computational protocols, and illustrating key concepts through logical diagrams.

Thermochemical Properties of Piperazine and Related Compounds

While specific data for 1,2,2-Trimethylpiperazine is absent from the literature, an analysis of piperazine and its methylated derivatives can provide valuable insights into the expected thermochemical behavior. The following tables summarize key thermochemical data for these compounds.

Table 1: Enthalpy of Formation and Combustion of Piperazine

| Property | Value | Units | State | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -5.3 ± 1.3 | kJ/mol | Solid | [1] |

| Standard Enthalpy of Combustion (ΔcH°) | -2880.8 ± 1.2 | kJ/mol | Solid | [2] |

Table 2: Phase Change Enthalpies of Piperazine

| Property | Value | Units | Temperature (K) | Reference |

| Enthalpy of Fusion (ΔfusH) | 22.1 | kJ/mol | 381.8 | [1] |

| Enthalpy of Sublimation (ΔsubH) | 65.2 | kJ/mol | 385 | [1] |

| Enthalpy of Vaporization (ΔvapH) | 53.0 ± 0.4 | kJ/mol | 298.15 | [1] |

Table 3: Heat Capacity of Piperazine and 1-Methylpiperazine

| Compound | Property | Value | Units | Temperature (K) | State | Reference |

| Piperazine | Molar Heat Capacity (Cp) | 164.7 | J/mol·K | 385.3 | Liquid | [3][4] |

| 1-Methylpiperazine | Liquid Phase Heat Capacity (Cp,liquid) | 213.90 - 218.00 | J/mol·K | 298.15 - 353.15 | Liquid | [5] |

Table 4: Other Physicochemical Properties of 1-Methylpiperazine

| Property | Value | Units | Reference |

| Normal Boiling Point (Tboil) | 410.65 - 411.20 | K | [5] |

| Normal Melting Point (Tfus) | 266.75 - 267.82 | K | [5] |

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental calorimetry and computational chemistry methods.

Experimental Methodologies

A general workflow for the experimental determination of thermochemical properties is outlined below.

-

Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of combustion (ΔcH°). A known mass of the substance is burned in a bomb calorimeter under an excess of oxygen. The heat released is measured, and from this, the enthalpy of combustion is calculated. The standard enthalpy of formation (ΔfH°) can then be derived using Hess's Law.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (melting) and vaporization. The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Vapor Pressure Measurements: The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of a substance at different temperatures and applying the Clausius-Clapeyron equation.

Computational Methodologies

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially for molecules that are difficult to synthesize or handle experimentally.

-

Quantum Chemical Methods: High-level ab initio methods (e.g., G3, G4, CBS-QB3) and Density Functional Theory (DFT) are commonly employed to calculate the electronic energy of a molecule.[6][7][8]

-

Geometry Optimization and Frequency Analysis: The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm it is a true minimum and to obtain vibrational frequencies, which are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. These methods rely on the calculated electronic energies and the known experimental enthalpies of formation of the reference species.

Interrelation of Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of thermodynamics. The Gibbs free energy (ΔG), which determines the spontaneity of a process, is related to the enthalpy (ΔH) and entropy (ΔS) by the following equation:

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): Represents the heat absorbed or released in a reaction at constant pressure.

-

Entropy (ΔS): A measure of the disorder or randomness of a system.

-

Gibbs Free Energy (ΔG): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Conclusion

While a complete thermochemical profile of this compound remains to be established, this guide provides a robust framework for understanding and predicting its properties. By leveraging the available data for piperazine and its derivatives and employing the outlined experimental and computational methodologies, researchers can effectively navigate the thermochemical landscape of this important class of compounds. Further experimental and theoretical studies are warranted to fill the existing data gap for this compound and other complex piperazine derivatives, which will undoubtedly contribute to their broader application in science and industry.

References

- 1. Piperazine [webbook.nist.gov]

- 2. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. ThermoML:J. Chem. Thermodyn. 2016, 103, 51-58 [trc.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Alkylation of 1,2,2-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1,2,2-trimethylpiperazine, a key synthetic transformation for introducing diverse functionalities. Two primary methods are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to serve as a robust starting point for researchers, with considerations for reaction optimization and characterization.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, frequently found in approved drugs.[1][2] The nitrogen atoms of the piperazine ring offer convenient handles for chemical modification, allowing for the modulation of a compound's physicochemical properties, pharmacokinetic profile, and biological activity. N-alkylation is a fundamental method for elaborating the piperazine core.[1] this compound presents a sterically hindered secondary amine, which may require optimized conditions for efficient alkylation.

The choice between direct alkylation and reductive amination often depends on the desired alkyl substituent and the available starting materials. Direct alkylation is a straightforward approach suitable for simple alkyl halides.[3] Reductive amination offers a milder alternative that is particularly advantageous for introducing more complex or sensitive moieties and avoids the potential for quaternary ammonium salt formation.[3][4][5]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the direct N-alkylation of this compound using an alkyl halide in the presence of a base. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the reaction to completion.

Experimental Protocol

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Base: Add an anhydrous inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation

The following table summarizes representative yields for the N-alkylation of piperazine derivatives using various alkyl bromides, providing an expected range for the alkylation of this compound.

| Alkylating Agent | Solvent | Base | Conditions | Yield (%) | Reference |

| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux | 88 | [6] |

| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux | 90 | [6] |

| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux | 71 | [6] |

| n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux | 79 | [6] |

Table 1: Representative yields for the direct N-alkylation of an N-acetylpiperazine with various alkyl bromides.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of this compound via a one-pot reductive amination with an aldehyde or ketone. This method proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE), tetrahydrofuran (THF), or methanol.

-

Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the mixture.[7]

-

Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Reductive amination is a high-yielding reaction for the N-alkylation of piperazines. The table below presents data for analogous reactions.

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| N-Boc-piperazine | Cyclohexanone | NaBH(OAc)₃ | DCE | 95 | [1] |

| 1-(2-Pyrimidinyl)piperazine | Benzaldehyde | NaBH(OAc)₃ | DCE | 85 | [1] |

| Piperazine | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | Methanol | 92 | [1] |

Table 2: Representative yields for the reductive amination of various piperazine derivatives.

Visualizations

Experimental Workflow for Direct N-Alkylation

Caption: Workflow for the Direct N-Alkylation of this compound.

Experimental Workflow for Reductive Amination

Caption: Workflow for the Reductive Amination of this compound.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chiral Piperazine Scaffolds in Asymmetric Catalysis

Note to the Reader: Extensive literature searches did not yield specific examples of 1,2,2-trimethylpiperazine being used as a ligand in catalytic applications with detailed experimental data. Therefore, to provide a comprehensive and practical guide in line with the intended query, this document presents a detailed application note and protocol for a closely related and well-documented example: the use of chiral bisphosphine ligands in the synthesis of C-substituted chiral piperazine derivatives through asymmetric hydrogenation. This serves as a representative example of how chiral environments, akin to what a chiral piperazine ligand might provide, are crucial in modern asymmetric catalysis.

Application Note: Palladium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Piperazin-2-ones

Introduction

Chiral piperazines and their derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. The development of efficient and enantioselective methods to synthesize these structures is of significant interest to researchers in drug discovery and development. One powerful strategy is the asymmetric hydrogenation of prochiral pyrazin-2-ols, which provides access to valuable chiral piperazin-2-one intermediates. These intermediates can be further converted to the corresponding chiral piperazines. This application note details a palladium-catalyzed asymmetric hydrogenation reaction that delivers chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity.[1]

Catalytic System Overview

The catalytic system employs a palladium precursor in combination with a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity. Electron-rich bisphosphine ligands, such as (R)-TolBINAP, have been shown to be effective in this transformation. The reaction is typically carried out under high pressure of hydrogen gas and at elevated temperatures. An acidic additive is often required to promote the reaction and achieve high conversion and selectivity.

Key Advantages of this Method:

-

High Enantioselectivity: The use of chiral ligands allows for the synthesis of piperazin-2-ones with high enantiomeric excess (ee).

-

High Diastereoselectivity: The reaction proceeds with excellent control over the diastereomeric outcome.

-

Direct Access to Chiral Scaffolds: This method provides a direct route to valuable chiral building blocks from readily available starting materials.

-

Scalability: The reaction has been demonstrated on a gram scale without a significant loss of yield or enantioselectivity, highlighting its practical utility.[1]

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed asymmetric hydrogenation of various 3,5-disubstituted pyrazin-2-ols.

| Entry | Substrate (R1) | Substrate (R2) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | Methyl | 2a | 93 | 90 |

| 2 | 2-Methylphenyl | Methyl | 2b | 92 | 88 |

| 3 | 3-Methylphenyl | Methyl | 2c | 95 | 91 |

| 4 | 4-Fluorophenyl | Methyl | 2d | 94 | 90 |

| 5 | 4-Chlorophenyl | Methyl | 2e | 91 | 89 |

| 6 | 4-Bromophenyl | Methyl | 2f | 90 | 89 |

| 7 | 2-Thienyl | Methyl | 2g | 88 | 85 |

| 8 | Phenyl | Ethyl | 2h | 92 | 87 |

| 9 | Phenyl | n-Propyl | 2i | 90 | 86 |

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Pyrazin-2-ols

Materials:

-

Substituted pyrazin-2-ol (1.0 equiv)

-

[Pd(allyl)Cl]₂ (1.6 mol%)

-

(R)-TolBINAP (L4) (3.3 mol%)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)

-

Dichloromethane (DCM)

-

Benzene

-

Hydrogen gas (H₂)

Equipment:

-

Autoclave or high-pressure reactor

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Protocol:

-

To a dried autoclave containing a magnetic stir bar, add the substituted pyrazin-2-ol (0.2 mmol, 1.0 equiv), [Pd(allyl)Cl]₂ (1.6 mol%), (R)-TolBINAP (3.3 mol%), and TsOH·H₂O (100 mol%).

-

Under an inert atmosphere (e.g., argon or nitrogen), add a mixture of dichloromethane and benzene (1.5 mL / 1.5 mL).

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 1000 psi with hydrogen gas.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral piperazin-2-one.

-

Determine the yield and enantiomeric excess of the purified product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).[1]

Protocol for Scale-up Synthesis and Conversion to Chiral Piperazine

Part A: Gram-Scale Asymmetric Hydrogenation

-

Follow the general procedure above, scaling the reactants accordingly. For example, use 1.0 gram of the pyrazin-2-ol substrate.

-

After purification, the chiral piperazin-2-one product is obtained.

Part B: Conversion to Chiral Piperazine

-

Dissolve the purified chiral piperazin-2-one in a suitable solvent (e.g., methanol).

-

Add formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) for reductive amination of the secondary amine.

-

After the reaction is complete, quench the reaction and extract the product.

-

Reduce the amide functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).

-

Work up the reaction and purify the final product to obtain the chiral piperazine, ensuring to maintain the optical purity.[1]

Diagrams

Caption: Experimental workflow for the asymmetric hydrogenation.

Caption: Key components and outcomes of the catalytic reaction.

References

Application Note: Gas Chromatography Method for Purity Analysis of 1,2,2-Trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a gas chromatography (GC) method for the determination of the purity of 1,2,2-Trimethylpiperazine. The described protocol is intended as a starting point for method development and validation in research and quality control environments. The method utilizes a capillary GC system with a flame ionization detector (FID) to achieve separation and quantification of this compound and its potential impurities.

Introduction

This compound is a substituted piperazine derivative with potential applications in pharmaceutical synthesis.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control.[3] Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of piperazine derivatives.[4][5] This application note provides a detailed protocol for a GC method that can be adapted and validated for the routine analysis of this compound purity.

Experimental Protocol

A detailed experimental workflow for the GC analysis of this compound is provided below.

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

GC Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness, or equivalent.[6][7]

-

Gases for FID: Hydrogen (99.999% purity), Air (zero grade).

-

Syringes: 10 µL GC syringe.

-

Vials: 2 mL amber glass vials with PTFE/silicone septa.

-

Reference Standard: this compound of known purity.

-

Potential Impurities: If available, standards of potential impurities (e.g., other piperazine derivatives, starting materials from synthesis).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the GC analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Column | DB-17, 30 m x 0.53 mm ID, 1.0 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min (Constant Flow)[6][7] |

| Injector Temperature | 250°C[6][7] |

| Injection Volume | 1.0 µL[6][7] |

| Split Ratio | 50:1[3] |

| Oven Temperature Program | Initial: 100°C, hold for 2 min |

| Ramp: 10°C/min to 250°C | |

| Hold: 5 min at 250°C | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C[3] |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (Helium) | 30 mL/min |

Sample Preparation

-

Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into a GC vial.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Note: This calculation assumes that all components have the same response factor with the FID. For more accurate quantification, the relative response factors for each impurity should be determined using certified reference standards.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the GC analysis.

| Peak No. | Retention Time (min) | Component | Area | Area % |

| 1 | 5.8 | Impurity 1 | 1500 | 0.15 |

| 2 | 7.2 | Impurity 2 | 2500 | 0.25 |

| 3 | 9.5 | This compound | 995000 | 99.50 |

| 4 | 11.1 | Impurity 3 | 1000 | 0.10 |

| Total | 1000000 | 100.00 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purity assessment.

Caption: Experimental workflow for the GC analysis of this compound.

Caption: Logical relationship of the purity assessment process.

Conclusion

The gas chromatography method outlined in this application note provides a robust starting point for the purity analysis of this compound. The method is simple, utilizes common laboratory equipment, and can be validated according to ICH guidelines for use in a regulated environment. Further method development and validation should be performed to establish specificity, linearity, accuracy, precision, and robustness for the intended application.

References

Application Note & Protocol: HPLC Analysis of 1,2,2-Trimethylpiperazine Derivatives

This document provides a detailed protocol for the quantitative analysis of 1,2,2-trimethylpiperazine and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a substituted piperazine derivative. Piperazine and its analogues are key structural motifs in many active pharmaceutical ingredients (APIs).[1][2] The accurate and precise quantification of these compounds is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Due to the lack of a strong chromophore in the piperazine ring, direct UV detection can be challenging, especially for trace-level analysis.[3][4] Therefore, a derivatization step is often employed to introduce a UV-active moiety to the molecule, enhancing detection sensitivity.[3][4][5]

This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the analysis of this compound derivatives. Additionally, considerations for chiral separation are discussed, which is critical for the analysis of enantiomeric piperazine derivatives.[6][7]

Principle

The analytical method is based on the pre-column derivatization of this compound with a suitable labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, UV-active derivative.[3][4] The derivatized analyte is then separated from other components on a reversed-phase C18 column with a suitable mobile phase and detected using a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of the derivatized standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

4-chloro-7-nitrobenzofuran (NBD-Cl)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine (Reagent grade)

-

Water (HPLC grade or Milli-Q)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Heptafluorobutyric acid (HFBA)

Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography data acquisition and processing software

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of the derivatized this compound.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 5mM Heptafluorobutyric acid in WaterB: Acetonitrile |

| Gradient Program | 0-10 min: 18% B10-25 min: 18-28% B25-50 min: 28-30% B |

| Flow Rate | 1.0 mL/min[1][4] |

| Column Temperature | 35°C[4] |

| Detection Wavelength | 340 nm (after derivatization with NBD-Cl)[4] |

| Injection Volume | 10 µL[1][4] |

Standard Solution Preparation

-